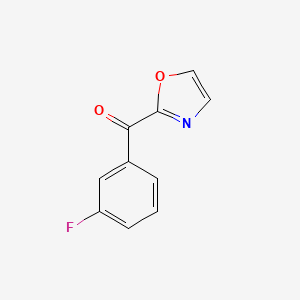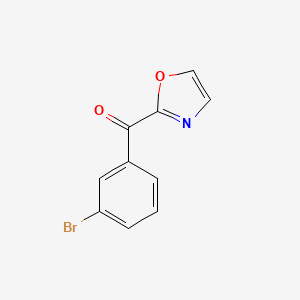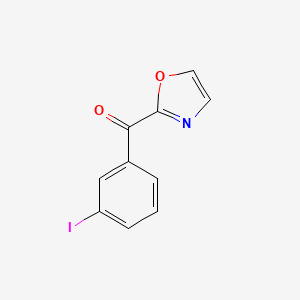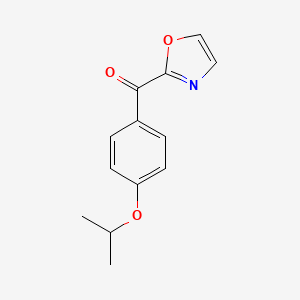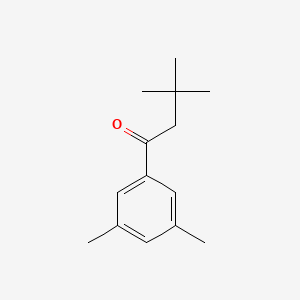
3,3,3',5'-Tetramethylbutyrophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3’,5’-Tetramethylbutyrophenone is a chemical compound with the molecular formula C14H20O . It has a molecular weight of 204.31 . The IUPAC name for this compound is 1-(3,5-dimethylphenyl)-3,3-dimethyl-1-butanone .
Molecular Structure Analysis
The molecular structure of 3,3,3’,5’-Tetramethylbutyrophenone consists of a butanone group attached to a 3,5-dimethylphenyl group . The InChI code for this compound is 1S/C14H20O/c1-10-6-11(2)8-12(7-10)13(15)9-14(3,4)5/h6-8H,9H2,1-5H3 .Scientific Research Applications
Nanotechnology
Lastly, this compound finds applications in nanotechnology. It can be used to prepare nanoscale materials with particular functions, such as catalysts or sensors. The ability to manipulate its structure at the molecular level allows for the creation of nanomaterials with precise properties.
These applications demonstrate the broad utility of 3,3,3’,5’-Tetramethylbutyrophenone in scientific research, spanning from fundamental organic chemistry to advanced technological innovations .
Mechanism of Action
Target of Action
3,3,3’,5’-Tetramethylbutyrophenone, also known as TMB, is primarily targeted towards peroxidase enzymes . These enzymes play a crucial role in various biological processes, including cellular metabolism and immune response.
Mode of Action
TMB acts as a chromogenic substrate for peroxidase enzymes . In the presence of these enzymes and hydrogen peroxide, TMB undergoes a reaction that results in the formation of a blue-colored product. This color change is often used in assays to indicate the presence and activity of peroxidase enzymes .
Biochemical Pathways
The interaction of TMB with peroxidase enzymes affects the enzyme-catalyzed oxidation-reduction pathways . The product of the TMB-peroxidase reaction can be detected spectrophotometrically at wavelengths of 370 or 620-650 nm . This allows for the quantification of peroxidase activity in the sample, providing insights into the biochemical pathways in which these enzymes are involved.
Result of Action
The primary result of TMB’s action is the generation of a blue-colored product when it reacts with peroxidase enzymes in the presence of hydrogen peroxide . This color change is used as an indicator of enzyme activity in various assays, including enzyme-linked immunosorbent assays (ELISAs) and immunohistochemistry .
Action Environment
The action of TMB is influenced by various environmental factors. For instance, the reaction between TMB and peroxidase enzymes is sensitive to light , and should therefore be conducted away from direct sunlight or ultraviolet light sources . Additionally, the reaction is also influenced by the pH and temperature of the environment .
properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-10-6-11(2)8-12(7-10)13(15)9-14(3,4)5/h6-8H,9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGUXSPFJIVKSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642395 |
Source


|
| Record name | 1-(3,5-Dimethylphenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3',5'-Tetramethylbutyrophenone | |
CAS RN |
898764-59-5 |
Source


|
| Record name | 1-(3,5-Dimethylphenyl)-3,3-dimethyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dimethylphenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




